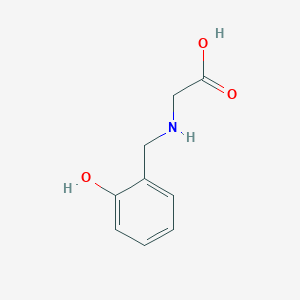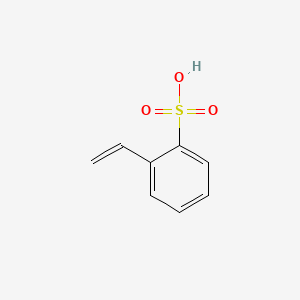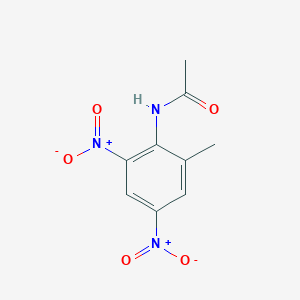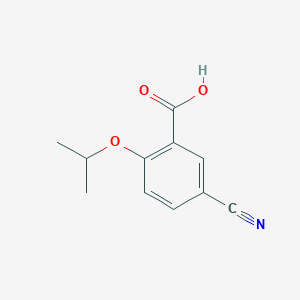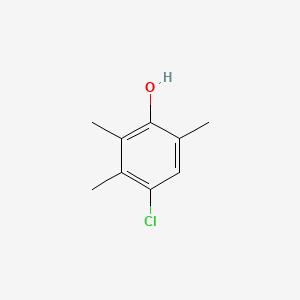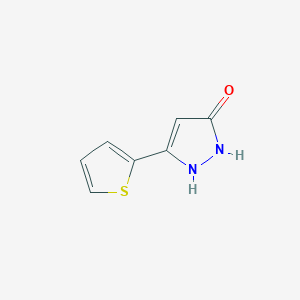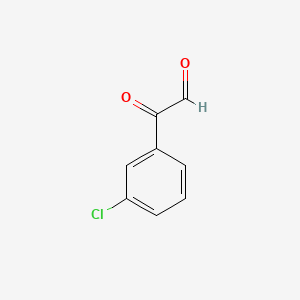
2-(3-chlorophenyl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to an oxoacetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2-oxoacetaldehyde typically involves the reaction of 3-chlorobenzaldehyde with a suitable oxidizing agent. One common method is the oxidation of 3-chlorobenzaldehyde using potassium permanganate (KMnO₄) in an acidic medium. The reaction proceeds under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions
2-(3-chlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-(3-chlorophenyl)-2-oxoacetic acid using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH₄) to yield 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), acidic medium.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: 2-(3-chlorophenyl)-2-oxoacetic acid.
Reduction: 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-chlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential biological effects.
相似化合物的比较
2-(3-chlorophenyl)-2-oxoacetaldehyde can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-2-oxoacetaldehyde: Similar structure but with the chlorine atom in the para position. This positional isomer may exhibit different reactivity and biological activity.
2-(3-bromophenyl)-2-oxoacetaldehyde: The bromine atom can influence the compound’s reactivity and interactions due to its larger size and different electronic properties.
2-(3-fluorophenyl)-2-oxoacetaldehyde: The fluorine atom’s high electronegativity can significantly affect the compound’s chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
属性
分子式 |
C8H5ClO2 |
|---|---|
分子量 |
168.57 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H |
InChI 键 |
SQTOBAAJPRCLLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



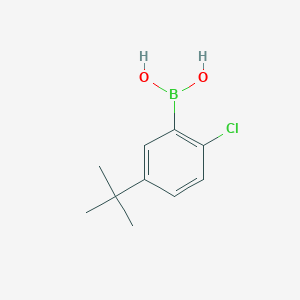
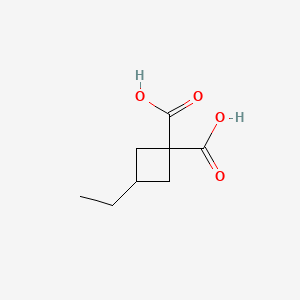
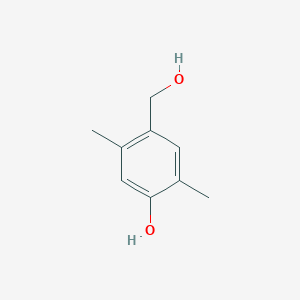
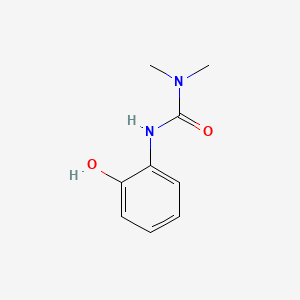

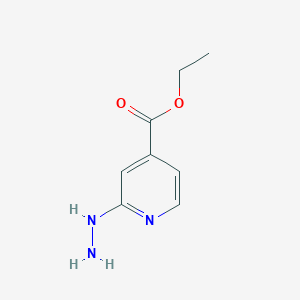
![3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8787612.png)
